

orthorhombic crystal system of lithium formate monohydrate

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Compound of Interest

Compound Name: *Lithium formate monohydrate*

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An In-depth Technical Guide to the Orthorhombic Crystal System of **Lithium Formate Monohydrate**

Introduction

Lithium formate monohydrate ($\text{LiHCOO}\cdot\text{H}_2\text{O}$) is an organic lithium salt that crystallizes in the orthorhombic crystal system.^[1] This compound is of interest to researchers for its applications in various fields, including its use as a research compound for investigating signal fading in EPR dosimeters. Its well-defined crystal structure makes it an excellent model system for studying hydrogen bonding and ionic interactions in hydrated organic salts. This guide provides a comprehensive overview of its crystal structure, determined through single-crystal X-ray diffraction, and details the experimental protocols for its synthesis and characterization.

Crystallographic Data

The crystal structure of **lithium formate monohydrate** has been determined to be orthorhombic.^{[1][2][3]} The space group has been reported as $\text{Pna}2_1$ and $\text{Pbn}2_1$.^{[1][2][3]} These are alternative settings for the same space group (No. 33), with a different choice of crystallographic axes. This leads to different reported lattice parameters, which are summarized below. The unit cell contains four formula units ($Z=4$).^{[2][3]}

Table 1: Unit Cell Parameters for **Lithium Formate Monohydrate**

Parameter	Value (Setting 1: Pna ₂ 1)	Value (Setting 2: Pbn ₂ 1)	Source
a	6.99 Å	6.483 (4) Å	[1]
b	6.50 Å	9.973 (7) Å	[1]
c	4.85 Å	4.847 (5) Å	[1]
α, β, γ	90°	90°	[4] [5]
Space Group	Pna ₂ 1	Pbn ₂ 1	[1] [2] [3]
Z	4	4	[2] [3]

Table 2: General Properties of **Lithium Formate Monohydrate**

Property	Value
Chemical Formula	HCO ₂ Li · H ₂ O
Molar Mass	69.97 g/mol [6]
Appearance	White crystalline powder [7] [8]
Density	1.46 g/cm ³ [7]
Dehydration Temperature	94 °C [1] [7]

Experimental Protocols

The characterization of the orthorhombic crystal system of **lithium formate monohydrate** involves crystal synthesis followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

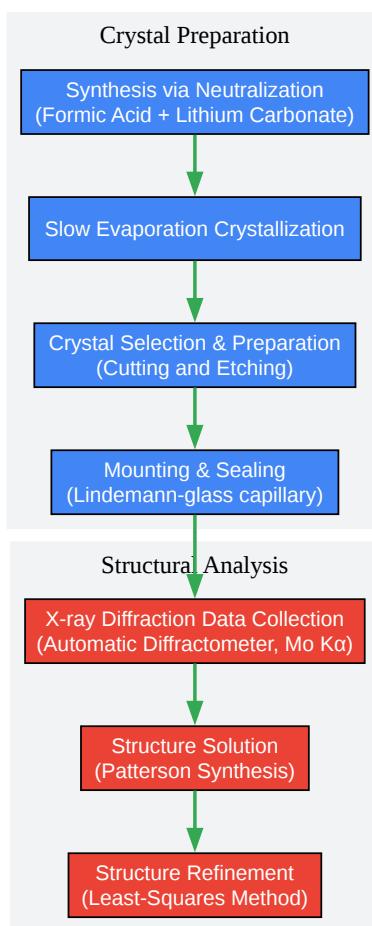
The synthesis of **lithium formate monohydrate** is achieved through a straightforward acid-base neutralization reaction.

- Reaction: An aqueous solution of formic acid (HCOOH) is neutralized with lithium carbonate (Li₂CO₃).

- Crystallization: Long, transparent needle-like crystals of **lithium formate monohydrate** are obtained by allowing the resulting solution to stand for several days, facilitating slow evaporation of the solvent.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. [3] The general workflow is outlined below.



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*Experimental workflow for the structural determination of **lithium formate monohydrate**.*

- Sample Preparation: A suitable single crystal of approximately 0.3 x 0.3 x 0.4 mm was obtained by cutting and etching the larger needles with water.[3] To prevent dehydration, the crystal was sealed inside a Lindemann-glass capillary tube.[3]

- Data Collection: Crystallographic data were collected on a Nonius automatic diffractometer at 20°C.[3] The instrument used Zirconium-filtered Molybdenum K α (Mo K α) radiation.[3] A total of 1027 reflections were measured using the $\theta/2\theta$ scanning technique.[3]
- Structure Solution and Refinement: The initial positions of the carbon and oxygen atoms were determined from a three-dimensional sharpened Patterson synthesis.[3] The structure was then refined using the method of least squares. This process also successfully located all hydrogen atoms within the crystal structure.[3] The final R-value, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 4.9%. [2][3]

Structural Details

The crystal structure confirms a tetrahedrally coordinated lithium ion.[3] The formate ions are arranged in planes and are involved in hydrogen bonding.[3] The determination of all atomic positions, including hydrogens, provides a complete and detailed picture of the bonding and intermolecular interactions within the orthorhombic unit cell of **lithium formate monohydrate**.

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